molecular formula C10H10F2 B3315173 4-(2,5-Difluorophenyl)-1-butene CAS No. 951892-23-2

4-(2,5-Difluorophenyl)-1-butene

Cat. No. B3315173
CAS RN: 951892-23-2
M. Wt: 168.18 g/mol
InChI Key: KHZFQRYLWOYQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Difluorophenyl)-1-butene (DFPB) is a fluorinated organic compound that has been studied for its various scientific applications. It is a colorless liquid with a boiling point of 156.3°C and a melting point of -90°C. It is insoluble in water, but soluble in organic solvents. DFPB has been found to have a wide range of applications in research and development, including synthesis of novel compounds, drug discovery, and biotechnology.

Scientific Research Applications

4-(2,5-Difluorophenyl)-1-butene has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral molecules for drug discovery. 4-(2,5-Difluorophenyl)-1-butene has been used to synthesize a variety of heterocyclic compounds, including pyridines, indoles, pyrazoles, and pyrimidines. It has also been used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate).

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-1-butene is not well understood. However, it is believed that the fluorine atoms in the molecule interact with the target molecule, resulting in the formation of a complex. This complex then undergoes a reaction, leading to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Difluorophenyl)-1-butene have not been extensively studied. However, it has been found to have some potential benefits, such as the ability to inhibit the growth of certain bacteria. It has also been found to have some potential toxicity, including the potential to cause skin irritation and eye irritation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,5-Difluorophenyl)-1-butene in lab experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable and does not require special handling or storage. The main limitation of using 4-(2,5-Difluorophenyl)-1-butene in lab experiments is its potential toxicity, which must be taken into consideration when using it in experiments.

Future Directions

Future research on 4-(2,5-Difluorophenyl)-1-butene could focus on its potential applications in drug discovery, biotechnology, and polymer synthesis. Additionally, further research could be conducted to better understand its mechanism of action and its potential toxicity. Finally, research could also be conducted to develop new methods for synthesizing 4-(2,5-Difluorophenyl)-1-butene and other fluorinated compounds.

properties

IUPAC Name

2-but-3-enyl-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZFQRYLWOYQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Difluorophenyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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